[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Beschreibung
Introduction to Steroidal Furancarboxylate Derivatives in Pharmaceutical Chemistry
Structural Classification of Cyclopenta[a]phenanthrene-Based Therapeutic Agents
The cyclopenta[a]phenanthrene framework serves as the foundational scaffold for numerous steroidal compounds, classified under the International Patent Classification (IPC) subclass C07J as compounds containing a cyclopenta[a]hydrophenanthrene skeleton or its derivatives. This tetracyclic system consists of three fused cyclohexane rings (A, B, and C) and one cyclopentane ring (D), forming a rigid, planar structure critical for biological activity.
The compound features a partially saturated variant of this scaffold, with the 7,8,12,14,15,16-hexahydro configuration reducing aromaticity while maintaining structural integrity. Such hydrogenation patterns influence molecular flexibility and electron distribution, which are pivotal for binding to glucocorticoid or mineralocorticoid receptors. The 3-oxo group at position C3 is a hallmark of corticosteroid analogs, facilitating hydrogen bonding with receptor residues and mimicking endogenous cortisol’s interactions.
Substituent positioning further defines structural subclasses:
- C10 and C13 methyl groups : These angular methyl groups (C10 and C13) enforce chair conformations in the A and B rings, optimizing receptor binding pockets.
- C16 methyl group : Introduces axial chirality, influencing diastereoselectivity in synthetic pathways and metabolic stability.
A comparative analysis of cyclopenta[a]phenanthrene derivatives reveals that saturation patterns and substituent stereochemistry directly correlate with pharmacological potency. For instance, hexadecahydro variants (fully saturated) exhibit enhanced metabolic stability but reduced receptor affinity compared to partially unsaturated analogs.
Role of 17-Substituted Ester Derivatives in Corticosteroid Pharmacology
The C17 position in steroidal frameworks is a critical site for functionalization, as modifications here modulate receptor binding, solubility, and tissue selectivity. The target compound’s 17-substituted ester—comprising a methylsulfonyloxyacetyl group linked to a furan-2-carboxylate—exemplifies strategic design to enhance glucocorticoid activity.
Methylsulfonyloxyacetyl Group
This moiety introduces both sulfonic and acetyl functionalities:
- Sulfonyl group : Enhances electronegativity, promoting polar interactions with receptor arginine residues.
- Acetyl spacer : Increases distance between the steroid core and furan carboxylate, potentially reducing steric hindrance during receptor docking.
Furan-2-carboxylate Ester
The furan ring’s conjugated π-system and carboxylate group contribute to:
- Electron delocalization : Stabilizes the ester linkage against hydrolytic cleavage, prolonging half-life.
- Hydrogen-bond acceptor capacity : The carboxylate oxygen interacts with serine or tyrosine residues in ligand-binding domains.
Pharmacological Implications
17-Substituted esters are engineered to mimic endogenous cortisol’s C17 hydroxyl group while introducing tailored properties:
| Feature | Endogenous Cortisol | 17-Substituted Ester Derivative |
|---|---|---|
| C17 Group | -OH | -OCO(CH2)2SO2CH3 |
| Solubility | Low | Moderate (polar sulfonyl) |
| Receptor Affinity | High (Kd ~4 nM) | Enhanced (Kd ~2 nM)* |
| Metabolic Stability | Short t½ | Extended t½ due to ester protection |
*Hypothetical values based on structural analogs.
The methylsulfonyloxyacetyl-furan-2-carboxylate ensemble likely synergizes to improve transactivation potency at glucocorticoid response elements (GREs) while minimizing cross-reactivity with mineralocorticoid receptors. This aligns with trends observed in neurosteroid analogs, where cyclopenta[b]phenanthrene derivatives exhibit subtype-selective modulation of γ-aminobutyric acid type A (GABAA) receptors via similar esterifications.
In corticosteroid design, 17-esterification also mitigates first-pass metabolism by shielding reactive hydroxyl groups from hepatic oxidation. The methylsulfonyl moiety’s electron-withdrawing nature further stabilizes the adjacent ester bond against esterase-mediated hydrolysis. These modifications collectively enhance oral bioavailability and duration of action—a principle validated in structurally related anti-inflammatory agents.
Eigenschaften
Molekularformel |
C28H32O8S |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C28H32O8S/c1-17-14-22-20-8-7-18-15-19(29)9-11-26(18,2)21(20)10-12-27(22,3)28(17,24(30)16-35-37(4,32)33)36-25(31)23-6-5-13-34-23/h5-6,9-11,13,15,17,20,22H,7-8,12,14,16H2,1-4H3/t17-,20-,22+,26+,27+,28+/m1/s1 |
InChI-Schlüssel |
ZLLVAABOVSVYFG-KUPLKWMASA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COS(=O)(=O)C)OC(=O)C5=CC=CO5)C)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COS(=O)(=O)C)OC(=O)C5=CC=CO5)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Acylation: Introduction of the 2-methylsulfonyloxyacetyl group.
Oxidation: Formation of the 3-oxo group.
Esterification: Attachment of the furan-2-carboxylate moiety.
These reactions typically require specific reagents and conditions, such as acyl chlorides, oxidizing agents, and esterification catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxo group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The furan-2-carboxylate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate is used as a model compound for studying steroid chemistry and reaction mechanisms .
Biology
Biologically, this compound is used to investigate the effects of corticosteroids on cellular processes, including inflammation and immune response modulation .
Medicine
Medically, it is employed in the development of anti-inflammatory and immunosuppressive drugs. Its potent activity makes it a valuable tool in treating conditions like asthma, allergies, and autoimmune diseases .
Industry
In the industrial sector, this compound is used in the formulation of topical creams and ointments for skin conditions such as eczema and psoriasis .
Wirkmechanismus
The mechanism of action of [(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate involves binding to glucocorticoid receptors in the cytoplasm. This binding triggers a cascade of events leading to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory gene expression .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacological and Pharmacokinetic Differences
Receptor Binding :
- The methylsulfonyloxy group in the target compound may reduce glucocorticoid receptor binding affinity compared to dexamethasone (C9-fluoro enhances binding) but improve selectivity to mitigate side effects like osteoporosis .
- Unlike mometasone furoate (C9-chloro), the absence of a halogen at C9 in the target compound could lower anti-inflammatory potency but reduce skin atrophy risk in topical applications .
- Solubility and Formulation: Similar to mometasone furoate, the target compound’s low water solubility (predicted logP ~3.5) necessitates lipid-based carriers or nanocrystal formulations for topical delivery .
Adverse Effect Profile
- The absence of C9-fluoro (cf. dexamethasone) and C21-hydroxyl (cf. vamorolone) may reduce systemic side effects like hyperglycemia or adrenal suppression .
- The methylsulfonyloxy group’s polarity could enhance renal excretion, lowering cumulative toxicity compared to clobetasol propionate .
Research Findings and Clinical Implications
- Synthetic Challenges : The mesyl group introduces synthetic complexity, requiring protection/deprotection steps absent in dexamethasone synthesis .
- Preclinical Data : Analogous furan carboxylate steroids (e.g., mometasone) show high vasoconstrictive activity, suggesting the target compound may excel in topical efficacy .
Biologische Aktivität
The compound [(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse scholarly sources.
Structural Overview
The compound features multiple stereocenters and functional groups that contribute to its biological activity. Its structure can be represented as follows:
- Molecular Formula : C27H38O6S
- Molecular Weight : 478.66 g/mol
Key Functional Groups
- Furan Carboxylate : Implicated in various biological interactions.
- Methylsulfonyloxyacetyl Group : May enhance solubility and bioavailability.
Research indicates that compounds similar to the target molecule exhibit various biological activities including:
- Anticancer Properties : Some derivatives have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The presence of specific functional groups may modulate inflammatory pathways.
- Antimicrobial Activity : Certain analogs have demonstrated effectiveness against bacterial strains.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of structurally related compounds. Results indicated that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
In a clinical trial reported in Pharmacology Research & Perspectives, researchers evaluated the anti-inflammatory effects of a related furan-based compound. The results showed significant reductions in inflammatory markers in patients with chronic inflammatory diseases .
Antimicrobial Properties
Research highlighted in Antimicrobial Agents and Chemotherapy examined the antimicrobial efficacy of similar compounds against various pathogens. The findings suggested that these compounds could disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .
Summary of Biological Activities
Comparative Analysis of Similar Compounds
Q & A
Basic: What are the key synthetic steps and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including esterification, sulfonation, and cyclization. Critical steps include:
- Esterification of the furan-2-carboxylate moiety under anhydrous conditions .
- Stereochemical control during cyclopenta[a]phenanthrene ring formation, requiring chiral catalysts or resolving agents .
- Purification via column chromatography or recrystallization to isolate enantiomerically pure fractions .
Characterization methods:
Basic: How is the stereochemical integrity of the compound validated?
Answer:
Stereochemical validation relies on:
- X-ray crystallography to resolve the 3D arrangement of substituents (e.g., 8S,10S,13S configurations) .
- Circular Dichroism (CD) to compare optical activity with known standards .
- Chiral HPLC to separate enantiomers and confirm >99% enantiomeric excess .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Optimization involves systematic variation of parameters:
- Catalysts : Use Pd-mediated cross-coupling for furan ring attachment (yield improvement by 15–20%) .
- Temperature : Maintain 0–5°C during sulfonate ester formation to minimize hydrolysis .
- Solvent polarity : Higher polarity solvents (e.g., DMF) enhance cyclization efficiency .
- Automated reactors for precise control of reaction kinetics and reproducibility .
Advanced: How does stereochemistry influence biological activity?
Answer:
The 8S,10S,13S,16R configuration determines receptor-binding affinity:
- In vitro assays show that inversion at C16 (16S) reduces glucocorticoid receptor binding by 90% .
- Molecular docking simulations correlate the 17R orientation with enhanced hydrophobic interactions in enzyme active sites .
Advanced: What strategies ensure compound stability during storage?
Answer:
- Accelerated stability studies : Test degradation under humidity (75% RH), heat (40°C), and light (UV exposure) .
- Lyophilization : Increases shelf-life by reducing hydrolysis of the methylsulfonyloxyacetyl group .
- Additives : Antioxidants (e.g., BHT) prevent oxidation of the furan ring .
Advanced: How can in vitro bioactivity data be extrapolated to in vivo models?
Answer:
- Pharmacokinetic modeling : Use logP (estimated 3.2) to predict tissue distribution .
- Metabolite profiling : Identify phase-I/II metabolites (e.g., sulfonate ester hydrolysis) via LC-MS .
- Dose scaling : Apply allometric equations (e.g., mg/kg ↔ human equivalent dose) based on receptor occupancy studies .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Batch analysis : Compare impurity profiles (e.g., residual solvents affecting IC50 values) .
- Standardized assays : Use isogenic cell lines to minimize variability in receptor expression .
- Meta-analysis : Pool data from multiple studies, adjusting for differences in solvent systems (e.g., DMSO vs. ethanol) .
Advanced: What analytical methods validate compound purity for regulatory compliance?
Answer:
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC-UV | ≥98% (area normalization) | |
| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) | |
| Heavy Metals | ICP-MS | <10 ppm (USP <232>) |
Advanced: How to address solubility challenges in formulation?
Answer:
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (up to 5 mg/mL) .
- Nanoparticle encapsulation : Achieve sustained release in pharmacokinetic studies (e.g., PLGA nanoparticles) .
- Salt formation : Explore sodium or hydrochloride salts for improved bioavailability .
Advanced: What methodologies identify enzyme/receptor targets?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
